Hexane, 1-chloro-3,4-dimethyl-
Description
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Structure
2D Structure
Properties
CAS No. |
2350-26-7 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
FKUBXWPGZAKUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCCl |
Origin of Product |
United States |
Initiation:the Reaction is Initiated by the Homolytic Cleavage of the Chlorine Chlorine Cl Cl Bond, Which is Weaker Than the Carbon Hydrogen C H and Carbon Carbon C C Bonds of the Alkane.byjus.comthis Homolysis Produces Two Chlorine Atoms Radicals , Each with an Unpaired Electron.vedantu.com
Photochemical Initiation: This process, known as photochlorination, utilizes ultraviolet (UV) light to supply the energy required for the homolysis of chlorine molecules. cognitoedu.orgwikipedia.org The absorption of a photon of light provides the necessary activation energy. cognitoedu.org
Cl₂ + hν (UV light) → 2 Cl•
Thermal Initiation: At high temperatures (typically 250-400°C), sufficient thermal energy is available to break the Cl-Cl bond without the need for light. smolecule.com
Cl₂ + Heat (Δ) → 2 Cl•
Propagation:once Chlorine Radicals Are Formed, They Initiate a Self Sustaining Chain Reaction Consisting of Two Key Steps.byjus.comvedantu.com
Step 2a: Hydrogen Abstraction: A reactive chlorine radical abstracts a hydrogen atom from the 3,4-dimethylhexane (B165660) molecule. This results in the formation of hydrogen chloride (HCl) and a 3,4-dimethylhexyl radical. Since 3,4-dimethylhexane contains primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms, several different alkyl radicals can be formed.
R-H + Cl• → R• + HCl
Step 2b: Halogenation of the Alkyl Radical: The newly formed alkyl radical reacts with a chlorine molecule (Cl₂), abstracting a chlorine atom to form a monochlorinated product (like Hexane (B92381), 1-chloro-3,4-dimethyl-) and a new chlorine radical. byjus.com This new radical can then participate in another hydrogen abstraction step, thus propagating the chain.
R• + Cl₂ → R-Cl + Cl•
Significance and Research Trajectories of Branched Chloro Hexanes
Functional Group Transformation Strategies
Conversion of Alcohols to Alkyl Chlorides
A principal and straightforward method for synthesizing Hexane, 1-chloro-3,4-dimethyl- is through the chlorination of its corresponding alcohol, 3,4-dimethyl-1-hexanol. chegg.com This process involves replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom.
Chlorination of 3,4-dimethyl-1-hexanol and Related Isomers
The direct chlorination of 3,4-dimethyl-1-hexanol serves as a fundamental route to obtain Hexane, 1-chloro-3,4-dimethyl-. chegg.com The starting alcohol, 3,4-dimethyl-1-hexanol, has two chiral centers, meaning it can exist as different stereoisomers. As a result, if a mixture of these isomers is used as the starting material, the final product will also be a mixture of the corresponding stereoisomers of Hexane, 1-chloro-3,4-dimethyl-. The stereochemical outcome is influenced by the reaction conditions and the specific chlorinating agent used.
Utilization of Thionyl Chloride (SOCl2) and Other Chlorinating Agents
Thionyl chloride (SOCl2) is a frequently used reagent for converting primary alcohols into alkyl chlorides. ganeshremedies.comlibretexts.org This is due to its efficiency and the fact that it produces gaseous byproducts (SO2 and HCl), which simplifies the purification process. ganeshremedies.com When reacting with 3,4-dimethyl-1-hexanol, the reaction typically follows an SN2 mechanism, especially at lower temperatures and in the presence of a non-nucleophilic base like pyridine. chegg.comlibretexts.org Pyridine's role is to neutralize the hydrochloric acid that is generated, thereby preventing unwanted side reactions. google.com
Other chlorinating agents that can be employed include:
Phosphorus trichloride (B1173362) (PCl3): This reagent is effective for converting primary and secondary alcohols to their corresponding alkyl chlorides.
Phosphorus pentachloride (PCl5): Another potent chlorinating agent that readily reacts with alcohols.
Concentrated Hydrochloric Acid (HCl): This can be used to chlorinate alcohols, often with a catalyst like zinc chloride (ZnCl2). However, this method is generally more effective for secondary and tertiary alcohols.
| Chlorinating Agent | Typical Conditions | Common Mechanism (Primary Alcohols) | Gaseous Byproducts |
| Thionyl Chloride (SOCl2) | Pyridine, 0 °C to room temperature chegg.com | SN2 libretexts.org | SO2, HCl ganeshremedies.com |
| Phosphorus Trichloride (PCl3) | Neat or in a solvent | SN2 | H3PO3 |
| Phosphorus Pentachloride (PCl5) | Neat or in a solvent | SN2 | POCl3, HCl |
| Concentrated HCl / ZnCl2 | Heat | SN2 | H2O |
Halogen Exchange Reactions (e.g., Finkelstein Reaction)
The Finkelstein reaction offers an alternative route to synthesize alkyl chlorides through halogen exchange. byjus.comdoubtnut.com To produce Hexane, 1-chloro-3,4-dimethyl-, one could start with an analogous alkyl bromide or iodide, such as 1-bromo-3,4-dimethylhexane (B13176944) or 1-iodo-3,4-dimethylhexane. This starting material is then treated with a chloride salt, like sodium chloride (NaCl) or potassium chloride (KCl), in a solvent such as acetone (B3395972). The reaction's success often depends on the differing solubilities of the halide salts in the chosen solvent. For instance, sodium chloride is less soluble in acetone than sodium bromide or iodide, which helps to drive the reaction towards the formation of the desired alkyl chloride. byjus.com
Stereoselective Synthesis Approaches
The structure of Hexane, 1-chloro-3,4-dimethyl- includes two chiral centers at the third and fourth carbon atoms. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of a single, specific stereoisomer requires the use of stereoselective techniques.
Enantioselective and Diastereoselective Synthesis of Chiral Hexane, 1-chloro-3,4-dimethyl- Stereoisomers
To produce an enantiomerically pure or enriched version of Hexane, 1-chloro-3,4-dimethyl-, the synthesis must begin with a stereochemically defined starting material. This typically involves preparing a specific stereoisomer of 3,4-dimethyl-1-hexanol. Some methods to achieve this include:
Asymmetric reduction: A prochiral ketone can be asymmetrically reduced to form the chiral alcohol with a specific stereochemistry.
Chiral pool synthesis: This approach utilizes a naturally occurring chiral molecule as a starting point and modifies it through a series of chemical reactions to create the desired stereoisomer of 3,4-dimethyl-1-hexanol.
Once the stereochemically pure alcohol is obtained, its conversion to the alkyl chloride must proceed in a way that controls the stereochemical outcome. For example, using thionyl chloride under conditions that favor an SN2 reaction will result in an inversion of the stereochemistry at the carbon atom bearing the hydroxyl group, if that carbon is chiral. In the case of 3,4-dimethyl-1-hexanol, the hydroxyl group is on a primary carbon, so the stereocenters at C3 and C4 are not directly involved in the substitution reaction. Therefore, the stereochemical purity of the starting alcohol is maintained in the final product.
Chiral Auxiliary and Asymmetric Catalysis in Chlorination
While the direct asymmetric chlorination of an achiral precursor to form the chiral centers in Hexane, 1-chloro-3,4-dimethyl- is a complex process, the principles of asymmetric catalysis can be applied to the synthesis of the precursor alcohol. For example, asymmetric catalytic hydrogenation of an unsaturated precursor could establish the desired stereochemistry at the C3 and C4 positions.
The use of chiral auxiliaries is another strategy. This involves temporarily attaching a chiral molecule to the substrate to guide the stereochemical course of a reaction. After the desired stereochemistry has been set, the auxiliary is removed. In the synthesis of a specific stereoisomer of Hexane, 1-chloro-3,4-dimethyl-, a chiral auxiliary could be employed in a key step to establish the stereocenters, followed by subsequent reduction and chlorination.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. weebly.com The primary nature of the substrate generally favors the SN2 mechanism; however, the reaction conditions, particularly the solvent and the nature of the nucleophile, can shift the pathway towards an SN1 mechanism. libretexts.orgwikipedia.org
Unimolecular (SN1) Mechanistic Investigations
The SN1 mechanism is a stepwise process initiated by the slow, rate-determining ionization of the C-Cl bond to form a carbocation intermediate. wikipedia.orgmsu.edu For a primary alkyl halide like 1-chloro-3,4-dimethylhexane, the formation of a primary carbocation is energetically unfavorable. fiveable.me Consequently, SN1 reactions are generally slow for primary substrates unless forced, for instance, by the use of a Lewis acid like silver nitrate (B79036) (AgNO₃) to facilitate the removal of the halide. pearson.comuomustansiriyah.edu.iq
Should an SN1 pathway be initiated, the initially formed, highly unstable primary carbocation (+CH₂-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₃) would be highly prone to rearrangement to form a more stable carbocation. libretexts.org Carbocation stability follows the order: tertiary > secondary > primary. fiveable.me
A 1,2-hydride shift from the adjacent carbon (C2) would yield a more stable secondary carbocation. More significantly, a subsequent 1,2-hydride shift from C3 to C2 would result in a highly stable tertiary carbocation. This rearranged tertiary carbocation would then be the species to react with the nucleophile. libretexts.orgmsu.edu This rearrangement leads to the formation of a constitutional isomer of the expected substitution product. For example, solvolysis in water would not yield 3,4-dimethylhexan-1-ol (B13270569), but rather the tertiary alcohol, 3,4-dimethylhexan-3-ol, as the major product. libretexts.org
Table 1: Potential Products from SN1/E1 Pathway After Rearrangement
| Initial Carbocation | Rearrangement | Final Carbocation (More Stable) | Potential SN1 Product (with H₂O) | Potential E1 Product |
|---|---|---|---|---|
| 1° (at C1) | 1,2-Hydride Shift | 3° (at C3) | 3,4-Dimethylhexan-3-ol | 3,4-Dimethylhex-3-ene (major), 3,4-Dimethylhex-2-ene (minor) |
Bimolecular (SN2) Mechanistic Investigations
The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. weebly.com This mechanism is favored for unhindered primary alkyl halides. libretexts.org
Table 2: Illustrative Relative Rates of SN2 Reactions
| Substrate | Classification | Branching | Relative Rate (Illustrative) |
|---|---|---|---|
| Methyl Chloride | Methyl | None | ~30 |
| Ethyl Chloride | Primary | None | 1 |
| n-Propyl Chloride | Primary | None | 0.4 |
| Isobutyl Chloride | Primary | Beta (β) | 0.03 |
| 1-Chloro-3,4-dimethylhexane | Primary | Gamma (γ), Delta (δ) | ~0.2 |
| Neopentyl Chloride | Primary | Beta (β, disubstituted) | 0.00001 |
Note: Rates are relative to Ethyl Chloride and are illustrative to show steric trends.
Solvent Effects on Substitution Pathways
The choice of solvent plays a critical role in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism. masterorganicchemistry.comlibretexts.org
Polar protic solvents , such as water (H₂O) and ethanol (B145695) (CH₃CH₂OH), are capable of hydrogen bonding. They effectively solvate both the leaving group anion and the carbocation intermediate, stabilizing them and thus favoring the SN1 pathway. msu.edu
Polar aprotic solvents , such as acetone ((CH₃)₂CO) or dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack acidic protons for hydrogen bonding. These solvents solvate the accompanying cation but leave the nucleophile relatively "naked" and more reactive. This environment favors the concerted SN2 mechanism. pressbooks.pubaakash.ac.in
Table 3: Influence of Solvent Type on Substitution Mechanism
| Solvent Type | Examples | Solvation Properties | Favored Mechanism |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Stabilizes cations and anions (H-bonding) | SN1 |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Stabilizes cations, but not anions | SN2 |
| Non-polar | Hexane, Benzene | Poorly solvates ions | Neither (slows both) |
Elimination Reactions
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. dalalinstitute.com The specific pathway, either bimolecular (E2) or unimolecular (E1), is influenced by the strength of the base, the substrate structure, and the reaction conditions. libretexts.org
E2 Mechanism : This pathway is favored by the use of strong, bulky bases (e.g., potassium tert-butoxide) and is a concerted process. masterorganicchemistry.comdalalinstitute.com For 1-chloro-3,4-dimethylhexane, the E2 reaction would involve the abstraction of a proton from the C2 position, leading to the formation of 3,4-dimethylhex-1-ene. youtube.com
E1 Mechanism : This pathway proceeds through the same carbocation intermediate as the SN1 reaction and therefore competes with it, particularly under conditions of a weak base and a polar protic solvent. libretexts.orglibretexts.org Due to the rearrangement of the initial primary carbocation to a more stable tertiary one, the major elimination product would be the most substituted alkene, 3,4-dimethylhex-3-ene, as predicted by Zaitsev's rule. libretexts.orglibretexts.org The E1cB mechanism is not relevant for this substrate as it requires a particularly acidic proton and a poor leaving group, which are not present here. wikipedia.orglibretexts.org
Unimolecular (E1) Mechanistic Considerations
The unimolecular elimination (E1) reaction of Hexane, 1-chloro-3,4-dimethyl- proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate. libretexts.orgopenstax.org The rate of an E1 reaction is primarily dependent on the concentration of the alkyl halide and is favored by the use of weak bases and polar, ionizing solvents. uci.educrunchchemistry.co.uk The stability of the carbocation intermediate is a critical factor; however, as a primary alkyl halide, Hexane, 1-chloro-3,4-dimethyl- is expected to form a relatively unstable primary carbocation, making the E1 pathway less favorable compared to secondary or tertiary alkyl halides. brainly.com While E1 reactions are generally less common for primary halides, they can occur, particularly under conditions that favor carbocation formation, such as in the presence of a Lewis acid or at higher temperatures. crunchchemistry.co.ukiitk.ac.in
Bimolecular (E2) Mechanistic Considerations
The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, simultaneously with the departure of the chloride ion, to form an alkene. libretexts.org The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. uci.edu Strong, non-nucleophilic bases favor the E2 mechanism. libretexts.org
When multiple types of beta-hydrogens are available, the regioselectivity of the E2 reaction becomes a key consideration, leading to the potential formation of different alkene isomers. libretexts.org
Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. wikipedia.orgmasterorganicchemistry.com This occurs when a proton is removed from the beta-carbon that is bonded to the fewest number of hydrogen atoms. masterorganicchemistry.com For Hexane, 1-chloro-3,4-dimethyl-, removal of a hydrogen from the C2 position would lead to the Zaitsev product, 3,4-dimethylhex-1-ene.
The Hofmann product , the less substituted alkene, is formed when a proton is removed from the more sterically accessible, but less substituted, beta-carbon. wikipedia.org The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, favors the formation of the Hofmann product. utdallas.edumasterorganicchemistry.com In the case of Hexane, 1-chloro-3,4-dimethyl-, the Hofmann product would be 3,4-dimethylhex-1-ene, which is the same as the Zaitsev product in this specific case because there is only one beta-carbon with hydrogens to be eliminated.
Table 1: Factors Influencing Zaitsev vs. Hofmann Product Formation
| Factor | Favors Zaitsev Product | Favors Hofmann Product |
| Base | Small, unhindered bases (e.g., sodium ethoxide, sodium hydroxide) wikipedia.org | Bulky, sterically hindered bases (e.g., potassium tert-butoxide) utdallas.edu |
| Leaving Group | Good leaving groups (e.g., Cl, Br, I) chadsprep.com | Poor leaving groups (e.g., F, NR3+) chadsprep.com |
| Substrate | Less sterically hindered substrates | Sterically hindered substrates |
E2 reactions exhibit a high degree of stereospecificity, requiring a specific spatial arrangement of the departing hydrogen and leaving group known as an anti-periplanar geometry . iitk.ac.inmasterorganicchemistry.com This means that the hydrogen atom and the chlorine atom must lie in the same plane and be on opposite sides of the carbon-carbon bond being converted into a double bond. libretexts.orglibretexts.org This alignment allows for the most efficient overlap of the developing p-orbitals to form the new pi bond. libretexts.org The requirement for this specific conformation can significantly influence the reaction rate and the stereochemistry of the resulting alkene. masterorganicchemistry.comlibretexts.org
Competition between Substitution and Elimination Pathways
Alkyl halides like Hexane, 1-chloro-3,4-dimethyl- can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions, and these pathways often compete. crunchchemistry.co.ukchemicalforums.com The outcome of the reaction is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature. libretexts.org
Primary alkyl halides , such as Hexane, 1-chloro-3,4-dimethyl-, generally favor SN2 reactions with good nucleophiles. uci.edu
Strong, non-bulky bases favor E2 elimination over substitution. libretexts.org
Bulky bases strongly favor E2 elimination. utdallas.edu
Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored. crunchchemistry.co.uk
Table 2: General Trends in Substitution vs. Elimination
| Condition | Favored Pathway |
| Strong, non-bulky nucleophile/base | SN2/E2 competition |
| Strong, bulky base | E2 |
| Weak nucleophile/weak base | SN1/E1 (for 2°/3° halides) |
| High temperature | Elimination |
Radical Reactions
In addition to ionic reactions, Hexane, 1-chloro-3,4-dimethyl- can participate in radical reactions, typically initiated by heat or UV light. smolecule.com
Formation and Reactivity of Hexyl Radicals
The homolytic cleavage of the carbon-chlorine bond can generate a 3,4-dimethylhexyl radical. Alternatively, radical abstraction of a hydrogen atom from the parent alkane, 3,4-dimethylhexane, can also lead to the formation of various isomeric hexyl radicals. brainly.com The stability of these radicals follows the order: tertiary > secondary > primary. Once formed, these radicals can undergo a variety of reactions, including:
Reaction with Oxygen: In the presence of oxygen, alkyl radicals can form alkylperoxy radicals (ROO•), which are key intermediates in combustion and atmospheric chemistry. rsc.orgresearchgate.net
Further Halogenation: The radical can react with a halogen molecule to form a di- or poly-halogenated alkane. smolecule.com
Rearrangement: Radical rearrangements are possible but are generally less common than carbocation rearrangements.
Photochemical and Thermal Radical Initiated Reactions
The general reaction for the monochlorination of 3,4-dimethylhexane is as follows:
C₈H₁₈ + Cl₂ → C₈H₁₇Cl + HCl
This reaction yields a mixture of isomeric monochlorinated products, including Hexane, 1-chloro-3,4-dimethyl-.
Mechanism of Free-Radical Chlorination
The fundamental mechanism for both photochemical and thermal chlorination involves the same propagation and termination steps. The primary difference lies in the initial generation of chlorine radicals.
Stereochemical Investigations of Hexane, 1 Chloro 3,4 Dimethyl and Its Derivatives
Identification and Characterization of Chiral Centers
A chiral center is a carbon atom that is bonded to four different groups, leading to non-superimposable mirror images. In the structure of Hexane (B92381), 1-chloro-3,4-dimethyl- (CH₃-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₂-Cl), two such centers can be identified.
C3 Atom: The third carbon atom in the hexane chain is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 1-chloroethyl group (-CH(CH₃)CH₂CH₂Cl). Since all four of these attached groups are different, the C3 atom is a chiral center.
C4 Atom: The fourth carbon atom is bonded to a hydrogen atom (H), a methyl group (-CH₃), a propyl group containing the chloro substituent (-CH₂CH₂Cl), and a sec-butyl group (-CH(CH₃)CH₂CH₃). As these four groups are distinct, the C4 atom is also a chiral center.
The presence of these two chiral centers is the foundation for the molecule's stereoisomerism.
Analysis of Stereoisomerism (Enantiomers and Diastereomers)
With two distinct chiral centers (n=2), the maximum number of possible stereoisomers for Hexane, 1-chloro-3,4-dimethyl- can be calculated using the 2ⁿ rule, resulting in 2² = 4 stereoisomers. These isomers exist as two pairs of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers arise from the different possible configurations (R or S) at each chiral center (C3 and C4).
The relationships between these isomers are outlined in the table below:
| Configuration | Relationship to (3R, 4R) | Relationship to (3S, 4S) | Relationship to (3R, 4S) |
| (3R, 4R) | Identity | Enantiomer | Diastereomer |
| (3S, 4S) | Enantiomer | Identity | Diastereomer |
| (3R, 4S) | Diastereomer | Diastereomer | Identity |
| (3S, 4R) | Diastereomer | Diastereomer | Enantiomer |
Conformational Analysis of the Hexane Chain
The flexibility of the acyclic hexane chain allows for continuous rotation around its carbon-carbon single bonds, leading to various spatial arrangements known as conformations. The stability of these conformers is primarily dictated by steric hindrance between substituent groups.
Analysis using Newman projections, particularly looking down the C3-C4 bond, is essential to understand these relationships. The key conformations are:
Staggered Conformations: These are lower in energy due to minimized torsional strain. Within staggered conformations, the relative positions of the largest groups (ethyl on C3 and the 1-chloroethyl fragment on C4) determine stability.
Anti-conformation: The most stable arrangement occurs when the largest groups are positioned 180° apart, minimizing steric repulsion.
Gauche conformation: In this arrangement, large groups are adjacent (60° apart), leading to some steric strain and higher energy compared to the anti-conformation.
Eclipsed Conformations: These are high-energy states where substituents on adjacent carbons are aligned, maximizing torsional strain and steric repulsion. The least stable conformation occurs when the largest groups are eclipsing each other.
The most stable conformation of 3,4-dimethylhexane (B165660), a related parent structure, is the staggered anti-conformation where bulky groups are positioned opposite each other. doubtnut.com This principle applies to Hexane, 1-chloro-3,4-dimethyl-, where the molecule will preferentially adopt a staggered conformation that minimizes interactions between the ethyl, methyl, and chloro-substituted groups.
Stereochemical Outcomes of Specific Reactions
The stereochemistry of the chiral centers at C3 and C4 plays a critical role in determining the outcome of chemical reactions, particularly nucleophilic substitutions.
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pressbooks.publibretexts.org This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. quora.com
In Hexane, 1-chloro-3,4-dimethyl-, the leaving group (chloride) is attached to C1, which is a primary and achiral carbon. Therefore, an SN2 reaction will occur at this position.
Stereochemical Outcome: Because the reaction center (C1) is not a chiral center, the SN2 reaction does not result in an inversion of a stereocenter. The nucleophile will displace the chloride ion at C1, but the pre-existing configurations at the remote chiral centers (C3 and C4) will remain completely unaffected. The reaction proceeds with retention of configuration at C3 and C4.
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org This reaction is generally disfavored for primary alkyl halides like Hexane, 1-chloro-3,4-dimethyl- due to the high instability of the resulting primary carbocation. masterorganicchemistry.com
However, under certain conditions (e.g., with a silver salt catalyst), primary alkyl halides can undergo SN1 reactions. pearson.comlibretexts.org The stereochemical outcome is dictated by the planar nature of the carbocation intermediate and its potential for rearrangement.
Without Rearrangement: If a reaction were to occur at a chiral center, the planar sp²-hybridized carbocation could be attacked by the nucleophile from either face. libretexts.org This would lead to a mixture of products with both retention and inversion of configuration, typically resulting in racemization (or partial racemization). masterorganicchemistry.comlibretexts.org
With Rearrangement: The initially formed primary carbocation at C1 is highly unstable. It is prone to rearrangement to form a more stable carbocation. A 1,2-hydride shift from C2 to C1 is possible, but a subsequent shift from C3 could lead to an even more stable tertiary carbocation at C3.
If a rearrangement occurs that moves the positive charge to one of the chiral centers (e.g., C3), that stereocenter is destroyed as the carbon becomes planar (sp² hybridized). chemistrysteps.com
Subsequent attack by a nucleophile on this planar carbocation would occur from both faces, leading to a racemic mixture at the newly formed stereocenter. The original stereochemical information at that center would be lost. chemistrysteps.com
Therefore, any SN1 process involving Hexane, 1-chloro-3,4-dimethyl- would likely be accompanied by carbocation rearrangements, leading to a complex mixture of products with significant loss of the original stereochemical integrity. libretexts.orgyoutube.com
Advanced Spectroscopic Methodologies for Structural Elucidation of Chloro Alkanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy of Hexane (B92381), 1-chloro-3,4-dimethyl- is predicted to exhibit a complex spectrum due to the presence of multiple, distinct proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with electronegative atoms like chlorine causing a downfield shift (to higher ppm values).
The protons on the carbon atom bonded to the chlorine atom (C1) are expected to resonate at the furthest downfield position, typically in the range of 3.5-3.7 ppm, due to the strong deshielding effect of the chlorine. The protons on the methyl groups and the aliphatic chain will appear at higher field (lower ppm values), with their exact chemical shifts and splitting patterns determined by their neighboring protons.
Predicted ¹H NMR Data for Hexane, 1-chloro-3,4-dimethyl-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H1a, H1b | 3.55 | Multiplet | |
| H2a, H2b | 1.70 | Multiplet | |
| H3 | 1.50 | Multiplet | |
| H4 | 1.30 | Multiplet | |
| H5a, H5b | 1.15 | Multiplet | |
| H6 | 0.90 | Triplet | 7.0 |
| C3-CH₃ | 0.88 | Doublet | 6.8 |
Note: These are predicted values and may vary slightly from experimental data.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the presence of chiral centers at positions 3 and 4, all eight carbon atoms in Hexane, 1-chloro-3,4-dimethyl- are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum. masterorganicchemistry.com
The carbon atom directly attached to the chlorine atom (C1) will be the most deshielded and is predicted to appear furthest downfield, typically in the range of 45-50 ppm. The other carbon atoms of the hexane chain and the methyl groups will resonate at higher fields.
Predicted ¹³C NMR Data for Hexane, 1-chloro-3,4-dimethyl-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 46.5 |
| C2 | 35.2 |
| C3 | 38.1 |
| C4 | 39.5 |
| C5 | 25.8 |
| C6 | 11.4 |
| C3-CH₃ | 15.3 |
Note: These are predicted values and may vary slightly from experimental data.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For Hexane, 1-chloro-3,4-dimethyl-, cross-peaks would be expected between H1 and H2, H2 and H3, H3 and H4, H4 and H5, and H5 and H6. Additionally, correlations between the methine protons (H3 and H4) and their respective methyl group protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal around 3.55 ppm would show a correlation to the carbon signal at approximately 46.5 ppm, confirming their direct bond (C1-H1).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular structure. For example, the protons on the C3-methyl group would show a correlation to C2, C3, and C4, providing clear evidence of their position within the carbon skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For Hexane, 1-chloro-3,4-dimethyl-, the IR spectrum is expected to show characteristic absorption bands for C-H and C-Cl bonds.
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain and methyl groups.
C-H Bending: Absorptions corresponding to the bending vibrations of C-H bonds in CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ region.
C-Cl Stretching: A moderate to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. libretexts.orgorgchemboulder.com The exact position of this band can be influenced by the conformation of the molecule.
Characteristic IR Absorption Frequencies for Hexane, 1-chloro-3,4-dimethyl-
| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H | Stretching | 2850-3000 |
| C-H | Bending | 1365-1470 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of a mixture containing Hexane, 1-chloro-3,4-dimethyl-, the compound would first be separated from other components based on its boiling point and interaction with the GC column. Subsequently, it would enter the mass spectrometer to be ionized and fragmented.
The electron ionization (EI) mass spectrum of Hexane, 1-chloro-3,4-dimethyl- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.
The fragmentation pattern will be dominated by the cleavage of C-C and C-Cl bonds. Common fragmentation pathways for chloro-alkanes include the loss of a chlorine radical (Cl•) and the loss of hydrogen chloride (HCl). Alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom) is also a likely fragmentation pathway.
Expected Key Fragments in the Mass Spectrum of Hexane, 1-chloro-3,4-dimethyl-
| m/z Value | Possible Fragment Ion | Formation Pathway |
|---|---|---|
| 148/150 | [C₈H₁₇Cl]⁺ | Molecular Ion (M⁺/M+2⁺) |
| 113 | [C₈H₁₇]⁺ | Loss of Cl• |
| 112 | [C₈H₁₆]⁺ | Loss of HCl |
| 91 | [C₄H₉Cl]⁺ | Cleavage of C3-C4 bond |
| 57 | [C₄H₉]⁺ | Alkyl fragment |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy and precision. For a molecule like Hexane, 1-chloro-3,4-dimethyl- (C8H17Cl), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of C8H17Cl is 148.10188 u. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass accuracies in the sub-parts-per-million (ppm) range, enabling confident molecular formula assignment.
| Property | Value |
| Molecular Formula | C8H17Cl |
| Monoisotopic Mass | 148.10188 u |
| CAS Number | 2350-26-7 |
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a pattern of fragment ions that can be used for structural elucidation. For chloro-alkanes, fragmentation often involves the cleavage of C-C bonds and the loss of the chlorine atom or a hydrogen chloride (HCl) molecule. While EI provides valuable structural information, the molecular ion peak (M+) may be weak or absent for some compounds.
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer. This often results in a prominent protonated molecule [M+H]+, which provides clear information about the molecular weight of the analyte. For Hexane, 1-chloro-3,4-dimethyl-, CI would be expected to produce a strong signal corresponding to its molecular weight, aiding in its initial identification.
Negative Ion Chemical Ionization (NICI) is a highly sensitive and selective ionization method for electrophilic compounds, including chlorinated alkanes. In NICI, the analyte captures a thermal electron to form a negative ion. This process is often referred to as Electron Capture Negative Ionization (ECNI). ECNI is a soft ionization technique that typically produces a prominent molecular anion (M-) or an ion resulting from the loss of a hydrogen atom [M-H]-. For compounds containing chlorine, the high electronegativity of the chlorine atom makes them particularly suitable for NICI analysis, often leading to very low detection limits. This technique is especially valuable in trace analysis of chlorinated compounds in complex matrices.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. chemicalbook.com This multi-stage analysis provides detailed information about the connectivity of atoms within the molecule.
For a branched chloro-alkane like Hexane, 1-chloro-3,4-dimethyl-, MS/MS analysis would be crucial to determine the positions of the methyl groups and the chlorine atom. By selecting the molecular ion (m/z 148.1) and inducing fragmentation, specific product ions corresponding to the loss of the chlorine atom, cleavage at the branching points, and loss of alkyl fragments would be observed. For instance, fragmentation of a similar compound, 2-chloroheptane, shows characteristic losses that help in identifying its structure. miamioh.edu The fragmentation patterns of straight-chain haloalkanes often involve the loss of the halogen and alpha-cleavage. youtube.com
Hypothetical MS/MS Fragmentation of Hexane, 1-chloro-3,4-dimethyl- (Precursor Ion: m/z 148.1)
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 148.1 | [C8H17Cl]+• | 113.1 | Cl |
| 148.1 | [C8H17Cl]+• | 85.1 | C2H4Cl |
Chloro-alkanes containing chlorine will exhibit a characteristic isotopic pattern in their mass spectra due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemguide.co.uklibretexts.org For a molecule with one chlorine atom like Hexane, 1-chloro-3,4-dimethyl-, the mass spectrum will show two peaks for each chlorine-containing ion, separated by two mass units (the M+ and M+2 peaks), with an intensity ratio of approximately 3:1. chemguide.co.uklibretexts.org
In complex mixtures containing multiple chlorinated compounds or isomers, these isotopic patterns can overlap. Deconvolution strategies are computational algorithms used to disentangle these complex spectra. These algorithms can identify and separate the isotopic patterns of individual compounds, allowing for their identification and quantification even when they are not chromatographically resolved. nih.gov This is particularly important in environmental analysis where complex mixtures of halogenated hydrocarbons are often encountered.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is well-suited for the analysis of a wide range of organic compounds, including those that are not volatile enough for gas chromatography. For the analysis of alkyl halides, derivatization is often employed to improve their ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI). nih.govacs.org The chromatographic separation allows for the resolution of isomers, which can then be individually analyzed by the mass spectrometer to provide structural information. youtube.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-HRMS)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. oup.com SFC offers advantages in terms of speed and efficiency for the separation of some classes of compounds. When coupled with High-Resolution Mass Spectrometry (SFC-HRMS), it becomes a powerful tool for the analysis of complex mixtures, including halogenated environmental contaminants. acs.orgchromatographyonline.com The use of supercritical CO₂ as a mobile phase can be advantageous for the analysis of less polar compounds like chloro-alkanes. Recent studies have shown the utility of SFC-HRMS for the characterization of halogenated compounds in various matrices. acs.orgresearchgate.net
Theoretical and Computational Chemistry of Hexane, 1 Chloro 3,4 Dimethyl
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for elucidating the fundamental electronic and geometric properties of molecules. For a molecule like Hexane (B92381), 1-chloro-3,4-dimethyl-, these calculations can provide insights into its stability, structure, and intrinsic electronic characteristics.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Hexane, 1-chloro-3,4-dimethyl-, this process would involve using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to determine bond lengths, bond angles, and dihedral angles of its various conformers.
The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. This includes calculating atomic charges and mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which are crucial for predicting reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for a Conformer of Hexane, 1-chloro-3,4-dimethyl-
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |
| Bond Length | C1 | Cl | - | - | 1.78 Å |
| Bond Length | C1 | C2 | - | - | 1.53 Å |
| Bond Angle | Cl | C1 | C2 | - | 110.5° |
| Dihedral Angle | Cl | C1 | C2 | C3 | 178.2° |
Note: The data in this table is illustrative and represents typical values for similar chloroalkanes, calculated using DFT methods.
Hexane, 1-chloro-3,4-dimethyl- has multiple stereoisomers due to the presence of two chiral centers at C3 and C4. Furthermore, each stereoisomer can exist in various conformational forms arising from rotation around its carbon-carbon single bonds.
Table 2: Hypothetical Relative Energies of Hexane, 1-chloro-3,4-dimethyl- Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) (Illustrative) |
| Anti (C2-C3) | B3LYP/6-31G | 0.00 |
| Gauche (C2-C3) | B3LYP/6-31G | 0.85 |
| Anti (C3-C4) | B3LYP/6-31G | 0.15 |
| Gauche (C3-C4) | B3LYP/6-31G | 0.95 |
Note: This table presents hypothetical energy differences to illustrate the expected energetic ordering of different spatial arrangements of the molecule's backbone.
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the energies and spatial distributions of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For Hexane, 1-chloro-3,4-dimethyl-, the HOMO is expected to be localized on the chlorine atom and the adjacent carbon-carbon bonds, while the LUMO would likely be associated with the antibonding orbital of the C-Cl bond.
Table 3: Hypothetical Frontier Molecular Orbital Energies for Hexane, 1-chloro-3,4-dimethyl-
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -10.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 11.7 |
Note: These energy values are illustrative and represent what would be expected from a typical DFT calculation on a chloroalkane.
Reaction Pathway Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify key intermediates and transition states, and to calculate the energy barriers that control the reaction rate.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism.
For reactions involving Hexane, 1-chloro-3,4-dimethyl-, such as nucleophilic substitution or elimination, computational methods can be used to locate the transition state structure. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. Computational methods can provide a reliable estimate of the activation energy.
Once the activation energy is known, reaction rate constants can be estimated using theories such as Transition State Theory (TST). The Arrhenius equation and the Eyring equation are commonly used to relate the activation energy to the reaction rate constant at a given temperature.
Table 4: Hypothetical Activation Energies for a Reaction of Hexane, 1-chloro-3,4-dimethyl-
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) (Illustrative) |
| SN2 Substitution | DFT (B3LYP/6-31+G) | 25.4 |
| E2 Elimination | DFT (B3LYP/6-31+G) | 28.1 |
Note: The data presented is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway modeling for a compound like Hexane, 1-chloro-3,4-dimethyl-.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. For Hexane, 1-chloro-3,4-dimethyl-, these approaches can be employed to predict its behavior and characteristics without the need for extensive experimental measurements.
Development of Predictive Models for Chemical Behavior
The development of predictive models for the chemical behavior of Hexane, 1-chloro-3,4-dimethyl- involves a systematic process. Initially, a dataset of compounds with known properties or activities, structurally related to the target molecule, is compiled. Subsequently, a series of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.
The final step involves the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the molecular descriptors to the property or activity of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.
For a molecule like Hexane, 1-chloro-3,4-dimethyl-, a range of molecular descriptors would be considered for the development of QSPR/QSAR models. These can be broadly categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and shape indices.
Electronic Descriptors: These relate to the electronic structure of the molecule and can be obtained from quantum chemical calculations. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.
Physicochemical Descriptors: These represent well-known physicochemical properties of the molecule, such as the logarithm of the octanol-water partition coefficient (logP) and molar refractivity.
The selection of appropriate descriptors is a critical step in the development of a robust and predictive QSPR/QSAR model.
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Topological | Wiener Index | Sum of the distances between all pairs of atoms in the molecule. |
| Topological | Molecular Connectivity Indices | Characterize the degree of branching in the molecule. |
| Geometrical | Molecular Volume | The volume occupied by the molecule. |
| Geometrical | Solvent-Accessible Surface Area | The surface area of the molecule that is accessible to a solvent. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| Physicochemical | logP | Logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |
| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
Application of Group Additivity Methods (e.g., Benson Group Values)
Group additivity methods provide a straightforward approach for estimating the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°). The underlying principle of these methods is that the properties of a larger molecule can be approximated by summing the contributions of its constituent chemical groups. The Benson Group Increment Theory is a widely used group additivity scheme. wikipedia.org
To apply the Benson Group Additivity method to Hexane, 1-chloro-3,4-dimethyl-, the molecule is first dissected into its fundamental groups. Each group consists of a central atom and its bonded ligands. For Hexane, 1-chloro-3,4-dimethyl-, the constituent groups are:
One C-(H)2(Cl)(C) group, representing the primary carbon atom bonded to the chlorine atom.
One C-(C)2(H)2 group, representing the secondary carbon atom at the second position of the hexane chain.
Two C-(C)3(H) groups, representing the two tertiary carbon atoms at the third and fourth positions with methyl branches.
Two C-(C)(H)3 groups, representing the terminal methyl group of the ethyl group at the fourth carbon and the methyl group at the third carbon.
One C-(C)(H)3 group, representing the terminal methyl group of the main hexane chain.
Once the molecule is broken down into its constituent groups, the standard enthalpy of formation can be estimated by summing the established Benson group values for each group. It is important to note that correction terms for non-nearest neighbor interactions, such as gauche interactions, may also need to be considered for a more accurate estimation. wikipedia.org
A sample calculation for the standard enthalpy of formation of Hexane, 1-chloro-3,4-dimethyl- using the Benson Group Additivity method is presented below. Please note that the availability of a precise, experimentally-derived value for the C-(H)2(Cl)(C) group can be limited, and values from computational studies or estimations may be used.
| Group | Number of Groups | ΔHf° (kJ/mol) | Total Contribution (kJ/mol) |
|---|---|---|---|
| C-(H)2(Cl)(C) | 1 | -31.0 (estimated) | -31.0 |
| C-(C)2(H)2 | 1 | -20.7 | -20.7 |
| C-(C)3(H) | 2 | -7.95 | -15.9 |
| C-(C)(H)3 | 3 | -42.68 | -128.04 |
| Sum of Group Contributions | -195.64 |
Based on the sum of the group contributions, the estimated standard enthalpy of formation for Hexane, 1-chloro-3,4-dimethyl- is approximately -195.64 kJ/mol . This value represents a theoretical estimation and may differ from experimental values due to the inherent approximations of the group additivity method.
Applications of Hexane, 1 Chloro 3,4 Dimethyl in Organic Synthesis
Intermediate in the Synthesis of Substituted Hexanes
As an alkyl halide, Hexane (B92381), 1-chloro-3,4-dimethyl- is a valuable intermediate for introducing a variety of functional groups onto the 3,4-dimethylhexane (B165660) carbon skeleton. The chlorine atom acts as a competent leaving group in nucleophilic substitution reactions. This allows for the synthesis of a diverse range of substituted hexanes. For instance, analogous to how 1-chlorohexane (B165106) is used to synthesize amines, nitriles, and mercaptans, 1-chloro-3,4-dimethylhexane can be reacted with appropriate nucleophiles to yield the corresponding products google.com.
Examples of such transformations include:
Synthesis of Amines: Reaction with ammonia (B1221849) or primary/secondary amines can yield 3,4-dimethylhexylamines.
Synthesis of Nitriles: Treatment with a cyanide salt, such as sodium cyanide, would produce 4,5-dimethylheptanenitrile, extending the carbon chain by one.
Synthesis of Thioethers: Reaction with a thiol or a thiolate salt can form a thioether derivative.
These reactions underscore the role of 1-chloro-3,4-dimethylhexane as a foundational molecule for accessing a wider array of functionalized compounds.
Precursor for Alkenes and Alcohols via Elimination or Substitution
Hexane, 1-chloro-3,4-dimethyl- can serve as a precursor to both unsaturated and hydroxylated derivatives through elimination and substitution reactions, respectively.
Alkene Formation: Through a process known as dehydrohalogenation, treatment of 1-chloro-3,4-dimethylhexane with a strong base, such as potassium hydroxide (B78521) in an alcoholic solvent, can induce an elimination (E2) reaction. This reaction results in the removal of a hydrogen atom and the chlorine atom, leading to the formation of an alkene, primarily 3,4-dimethylhex-1-ene . The regioselectivity of this reaction is governed by reaction conditions and the steric hindrance of the base used.
Alcohol Formation: The synthesis of alcohols from alkyl halides is a fundamental transformation in organic chemistry byjus.com. Hexane, 1-chloro-3,4-dimethyl- can be converted to 3,4-dimethylhexan-1-ol (B13270569) via a nucleophilic substitution (SN2) reaction. This is typically achieved by reacting the alkyl chloride with a strong nucleophile, such as sodium hydroxide, in a suitable solvent byjus.com.
Table 2: Potential Products from Hexane, 1-chloro-3,4-dimethyl-
| Reactant | Product | Reaction Type |
|---|---|---|
| Strong Base (e.g., KOH) | 3,4-dimethylhex-1-ene | Elimination |
Role in the Formation of Organometallic Reagents (e.g., Grignard Reagents)
One of the most significant applications of alkyl halides in organic synthesis is the formation of organometallic compounds, particularly Grignard reagents wikipedia.orgbyjus.com. These reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds adichemistry.com.
Hexane, 1-chloro-3,4-dimethyl- can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3,4-dimethylhexyl)magnesium chloride masterorganicchemistry.comlibretexts.org. The reaction involves the insertion of the magnesium atom between the carbon and chlorine atoms, reversing the polarity of the carbon atom from electrophilic to nucleophilic adichemistry.comlibretexts.org.
Once formed, this Grignard reagent can react with a variety of electrophiles:
Reaction with Aldehydes and Ketones: It can add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup libretexts.org.
Reaction with Esters: It can react with esters to produce tertiary alcohols masterorganicchemistry.com.
Reaction with Carbon Dioxide: It can react with carbon dioxide to yield a carboxylic acid, 4,5-dimethylheptanoic acid , after protonation masterorganicchemistry.com.
The formation of this Grignard reagent significantly broadens the synthetic utility of the parent alkyl halide.
Potential as a Building Block for More Complex Molecular Architectures
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure illinois.edu. Hexane, 1-chloro-3,4-dimethyl- fits this description due to its capacity to be converted into various reactive intermediates.
The transformations discussed previously—nucleophilic substitution, elimination, and Grignard reagent formation—allow this compound to be "snapped" into place within a larger molecular framework illinois.edu. The 3,4-dimethylhexane substructure itself can be a key feature in the target molecule, providing a specific alkyl branching pattern. By utilizing this chloroalkane as a starting material, chemists can leverage its reactivity to couple it with other molecules, iteratively building up molecular complexity. This building block approach is fundamental to the synthesis of novel organic compounds, including potential natural product derivatives and other complex molecular systems nih.govdigitellinc.com.
Conclusion and Future Directions in Research on Hexane, 1 Chloro 3,4 Dimethyl
Synthesis and Reaction Control Advancements
The synthesis of Hexane (B92381), 1-chloro-3,4-dimethyl- presents an interesting challenge in stereocontrol. Future research will likely focus on developing highly stereoselective methods for its preparation.
Key Future Research Areas in Synthesis:
Asymmetric Halogenation: The development of catalytic enantioselective methods for the chlorination of 3,4-dimethylhexane (B165660) would be a significant advancement. This could involve the use of chiral catalysts that can direct the chlorination to one of the prochiral centers with high fidelity.
From Chiral Precursors: An alternative and potentially more controlled approach involves the synthesis from chiral starting materials. For instance, the conversion of a stereochemically pure 3,4-dimethylhexan-1-ol (B13270569) to the corresponding chloride would allow for the retention or inversion of configuration, depending on the chosen reagents and reaction conditions.
Flow Chemistry for Improved Control: Continuous flow technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time. Applying these techniques to the halogenation of branched alkanes could lead to improved selectivity and reduced formation of polychlorinated byproducts.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Reagents/Catalysts | Expected Advantages | Key Challenges |
| Asymmetric Chlorination | Chiral N-fluorobenzenesulfonimide (NFSI) analogues, chiral transition metal catalysts | Direct access to enantiopure product from achiral starting material | Achieving high enantioselectivity and regioselectivity |
| From Chiral Alcohols | Thionyl chloride, Appel reaction conditions (triphenylphosphine and carbon tetrachloride) | High stereochemical control (inversion or retention) | Availability of enantiopure alcohol precursor |
| Alkene Hydrochlorination | HCl addition to a suitable dimethylhexene isomer | Potentially high regioselectivity based on Markovnikov's rule | Control of carbocation rearrangements and stereoselectivity |
Progress in Spectroscopic and Computational Characterization
Detailed spectroscopic and computational analysis is crucial for understanding the structure, conformation, and electronic properties of Hexane, 1-chloro-3,4-dimethyl-.
Spectroscopic Characterization:
Advanced nuclear magnetic resonance (NMR) techniques will be instrumental in the full structural elucidation of this molecule. While basic ¹H and ¹³C NMR can confirm the connectivity, more sophisticated methods are needed to determine the relative and absolute stereochemistry.
2D NMR Techniques: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments will be essential for unambiguous assignment of all proton and carbon signals.
Chiral Derivatizing Agents: The use of chiral derivatizing or solvating agents in NMR can be employed to distinguish between enantiomers and determine enantiomeric excess.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool for determining the absolute configuration of chiral molecules when compared with computational predictions.
Computational Modeling:
Computational chemistry offers a powerful complementary tool to experimental studies.
Conformational Analysis: Due to the presence of multiple chiral centers and rotational flexibility, Hexane, 1-chloro-3,4-dimethyl- can exist in numerous conformations. Computational methods such as density functional theory (DFT) can be used to predict the relative energies of these conformers and their population at a given temperature.
Prediction of Spectroscopic Data: High-level computational methods can accurately predict NMR chemical shifts and coupling constants, as well as IR and VCD spectra. github.ioresearchgate.net Comparing these predicted data with experimental results is a robust method for structural and stereochemical assignment. uncw.edu
A table summarizing the expected spectroscopic data for Hexane, 1-chloro-3,4-dimethyl- is provided below based on general principles for chloroalkanes.
| Spectroscopic Technique | Expected Key Features | Information Gained |
| ¹H NMR | Complex multiplets in the aliphatic region (0.8-1.8 ppm), diastereotopic protons adjacent to chiral centers, downfield signal for the -CH₂Cl group (~3.5 ppm). | Connectivity, diastereotopic relationships, preliminary structural confirmation. |
| ¹³C NMR | Distinct signals for each of the eight carbon atoms, downfield shift for the carbon bearing the chlorine atom (~45-55 ppm). | Carbon framework, presence of the C-Cl bond. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic isotopic pattern for chlorine (M⁺ and M+2⁺ in ~3:1 ratio). Fragmentation patterns revealing the loss of HCl and alkyl fragments. | Molecular weight confirmation, fragmentation pathways. |
| IR Spectroscopy | C-H stretching and bending vibrations (~2850-3000 cm⁻¹ and ~1370-1470 cm⁻¹), C-Cl stretching vibration (~650-850 cm⁻¹). | Presence of functional groups. |
Unexplored Synthetic Transformations and Derivatizations
The chloro-substituent in Hexane, 1-chloro-3,4-dimethyl- serves as a versatile handle for a wide range of synthetic transformations, opening avenues for the synthesis of novel chiral molecules.
Potential Synthetic Applications:
Nucleophilic Substitution Reactions: As a primary alkyl chloride, it is expected to undergo Sₙ2 reactions with a variety of nucleophiles, such as azides, cyanides, and alkoxides, to introduce new functional groups with inversion of configuration at the C1 position.
Grignard Reagent Formation: Reaction with magnesium would yield a chiral Grignard reagent, a powerful tool for the formation of new carbon-carbon bonds. This could be used in the synthesis of more complex chiral molecules.
Elimination Reactions: While less favored for primary alkyl halides, elimination reactions to form 3,4-dimethylhex-1-ene could be induced under specific conditions, providing a route to chiral alkenes.
Emerging Methodologies for Study of Branched Halogenated Alkanes
The broader field of halogenated alkane research is continually evolving, with new methodologies that could be applied to the study of Hexane, 1-chloro-3,4-dimethyl-.
Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information about the three-dimensional structure of ions in the gas phase, which could be used to differentiate between isomers and conformers.
Machine Learning in Spectroscopy: The use of machine learning algorithms to predict and interpret NMR spectra is a rapidly developing area. frontiersin.org These tools could aid in the rapid and accurate structural elucidation of complex molecules like Hexane, 1-chloro-3,4-dimethyl-. researchgate.net
Enzymatic Halogenation and Dehalogenation: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Exploring the use of halogenase enzymes for the synthesis of chiral chloroalkanes or dehalogenases for their transformation could open up new environmentally benign synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-3,4-dimethylhexane, and how can purity be ensured during synthesis?
- Methodology : Utilize ozonolysis of substituted bicyclic precursors followed by reductive workup (e.g., dimethyl sulfide) to yield chloro-dimethylhexane derivatives. Purification via fractional distillation under reduced pressure (e.g., 0.25 mm Hg) ensures high purity, as demonstrated in yields exceeding 85% .
- Key Data : NMR analysis (δ 6.42 ppm for OCH₃ groups) and mass spectrometry (m/z 176 [M⁺]) are critical for verifying structural integrity .
Q. How can NMR and mass spectrometry distinguish 1-chloro-3,4-dimethylhexane from its structural isomers?
- Methodology :
- NMR : Identify characteristic splitting patterns (e.g., singlet for methyl groups adjacent to chlorine) and integration ratios. For example, δ 8.85 ppm (s, 3H) corresponds to methyl groups in a sterically hindered environment .
- Mass Spec : Monitor fragment ions such as m/z 65 (C₃H₅Cl⁺) and m/z 43 (C₃H₇⁺) to confirm branching patterns .
Q. What solvent systems are effective for chromatographic separation of chloro-dimethylhexane derivatives?
- Methodology : Use silica gel column chromatography with nonpolar eluents (e.g., hexane/dichloromethane mixtures in 1:1 ratios) to resolve structurally similar compounds. Polar contaminants are minimized by pre-washing stationary phases .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of chlorination in 3,4-dimethylhexane derivatives?
- Methodology : Perform radical chlorination under controlled conditions (e.g., UV light) and analyze product distribution via GC-MS. Tertiary carbons exhibit higher reactivity due to hyperconjugation stabilization, favoring 1-chloro isomers over secondary positions .
- Data Contradictions : Discrepancies in product ratios may arise from competing pathways (e.g., cis/trans isomerization or solvent polarity effects), requiring DFT calculations (B3LYP/6-31G**) to model transition states .
Q. What computational methods predict the thermodynamic stability of 1-chloro-3,4-dimethylhexane isomers?
- Methodology : Apply Gaussian-based simulations to calculate enthalpy of formation (ΔfH°gas) and critical constants (Tc, Pc). Validate against experimental thermochemical data (e.g., boiling point 55–58°C at 0.25 mm Hg) from NIST databases .
Q. How can kinetic modeling resolve contradictions in pyrolysis behavior between hexane isomers and chloro-derivatives?
- Methodology : Develop a detailed kinetic model using Jet-Stirred Reactor (JSR) data to compare decomposition pathways. For example, C-Cl bond cleavage in 1-chloro-3,4-dimethylhexane occurs 20–30% faster than C-C scission in parent alkanes, as shown in hexane isomer studies .
Q. What strategies mitigate experimental artifacts in quantifying residual hexane solvents during extraction?
- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) to monitor hexane levels in de-oiled matrices. Calibrate against standards spiked with 1-chloro-3,4-dimethylhexane to distinguish solvent peaks from analytes .
Data Contradiction Analysis
Q. Why do reported yields for chloro-dimethylhexane syntheses vary across studies?
- Resolution : Impurities in precursors (e.g., oxidized pyrroles or residual dimethyl sulfide) can reduce yields by 10–15%. Purity checks via H-NMR and MALDI-MS are essential before scaling reactions .
Q. How does the choice of ozone concentration affect byproduct formation in bicyclic precursor ozonolysis?
- Resolution : Excess ozone promotes over-oxidation, generating ketone byproducts (e.g., bicyclo[2.2.1]heptan-2-one). Optimize reaction time (≤2 hr at −78°C) and purge with nitrogen to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
